molecular formula C15H11N3O B370734 N-quinolin-8-ylpyridine-3-carboxamide

N-quinolin-8-ylpyridine-3-carboxamide

Cat. No.: B370734
M. Wt: 249.27g/mol
InChI Key: KLHHTSOKULJTJG-UHFFFAOYSA-N
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Description

N-quinolin-8-ylpyridine-3-carboxamide is a heterocyclic aromatic amide of significant interest in medicinal chemistry and anticancer research. This compound, and its close structural analogs, have been identified as promising scaffolds in phenotypic screens for cytotoxic agents . Research indicates its potential application in targeting cancer cell metabolism and stress response pathways. A prominent lead compound from this chemical class, a quinolin-8-yl-nicotinamide derivative known as QN519, demonstrated potent in vitro cytotoxicity across a panel of cancer cell lines and showed significant in vivo efficacy in a pancreatic cancer xenograft model . Mechanistic studies on related analogs suggest that this class of compounds can induce genes implicated in the cellular stress response and activate autophagy, presenting a unique multi-targeted mechanism of action that is particularly relevant for difficult-to-treat cancers like pancreatic ductal adenocarcinoma . Furthermore, related quinoline-8-sulfonamide and carboxamide derivatives are actively investigated as modulators of key metabolic enzymes such as pyruvate kinase M2 (PKM2), a critical target in the glycolytic pathway of cancer cells (the Warburg effect) . The compound serves as a valuable chemical tool for researchers exploring novel oncological therapeutic strategies. This product is strictly For Research Use Only.

Properties

Molecular Formula

C15H11N3O

Molecular Weight

249.27g/mol

IUPAC Name

N-quinolin-8-ylpyridine-3-carboxamide

InChI

InChI=1S/C15H11N3O/c19-15(12-6-2-8-16-10-12)18-13-7-1-4-11-5-3-9-17-14(11)13/h1-10H,(H,18,19)

InChI Key

KLHHTSOKULJTJG-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CN=CC=C3)N=CC=C2

Canonical SMILES

C1=CC2=C(C(=C1)NC(=O)C3=CN=CC=C3)N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomer: N-quinolin-5-ylpyridine-3-carboxamide

This isomer differs solely in the substitution position of the quinoline group (5-yl instead of 8-yl). The molecular formula (C₁₅H₁₁N₃O) and weight remain identical, but the spatial arrangement alters intermolecular interactions. Such positional isomerism is critical in drug design, as seen in kinase inhibitors where substituent placement dictates selectivity .

Bicyclic Derivative: 3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

This compound (molecular formula C₂₂H₂₂N₄O₂, molecular weight 374.4 g/mol) incorporates an 8-azabicyclo[3.2.1]octane system and a pyridin-2-yloxy group. The bicyclic framework introduces rigidity, which may improve metabolic stability but reduce conformational flexibility. The added pyridinyloxy moiety could enhance π-stacking or metal coordination, though its increased molecular weight (~50% higher than N-quinolin-8-ylpyridine-3-carboxamide) might negatively impact bioavailability .

Pyrrolidine Analogue: N-quinolin-8-ylpyrrolidine-3-carboxamide

Replacing the pyridine ring with a pyrrolidine group (a saturated five-membered amine ring) significantly alters electronic properties. However, the loss of pyridine’s aromaticity may diminish π-π interactions, reducing binding efficacy in targets reliant on such interactions. This trade-off highlights the importance of ring selection in optimizing pharmacokinetic and pharmacodynamic profiles .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Hypothesized Impact on Properties
This compound C₁₅H₁₁N₃O 249.27 Quinolin-8-yl, pyridine-3-carboxamide Balanced π-interactions, moderate rigidity
N-quinolin-5-ylpyridine-3-carboxamide C₁₅H₁₁N₃O 249.27 Quinolin-5-yl substitution Reduced steric hindrance, altered binding
3-(pyridin-2-yloxy)-N-(quinolin-8-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide C₂₂H₂₂N₄O₂ 374.4 Bicyclic core, pyridinyloxy group Enhanced rigidity, possible metabolic stability
N-quinolin-8-ylpyrrolidine-3-carboxamide C₁₆H₁₆N₃O* ~266.3* Pyrrolidine instead of pyridine Increased flexibility, higher basicity

*Note: Formula and weight for N-quinolin-8-ylpyrrolidine-3-carboxamide inferred from structural analogy .

Research Implications

  • Positional Isomerism : The 5-yl vs. 8-yl substitution (as in ) warrants exploration in structure-activity relationship (SAR) studies, particularly for targets sensitive to steric effects.
  • Bicyclic Systems : The enhanced rigidity of the bicyclic derivative () could be advantageous in CNS drugs where metabolic stability is critical.
  • Ring Saturation : Pyrrolidine-based analogues () may offer improved solubility but require evaluation for loss of target engagement.

Q & A

Q. What are the standard synthetic routes for N-quinolin-8-ylpyridine-3-carboxamide derivatives?

The synthesis typically involves multi-step reactions, such as:

  • Condensation reactions : For example, interaction of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid precursors with α-amino acids under controlled temperature (70–80°C) in aqueous ethanolic NaHCO₃ to form N-(4-oxoquinolin-7-yl) derivatives .
  • Lactamization : Thermal lactamization of intermediates (e.g., 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid) catalyzed by polyphosphoric acid (PPA), yielding substituted thiazepinoquinolinecarboxylic acids .
  • Purification : Recrystallization from ethanol/DMF mixtures to isolate high-purity products .

Q. How is the structural confirmation of this compound achieved using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Identification of characteristic peaks, such as CH₃-C=O (~2.3 ppm in ¹H NMR), aromatic protons (7.5–8.5 ppm), and quinoline backbone signals .
  • Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., observed [M+H]⁺ at 375 for a derivative in ) .
  • Infrared (IR) Spectroscopy : Detection of functional groups like C≡N (~2200 cm⁻¹) and N-C=O (~1650 cm⁻¹) .

Q. What in vitro assays are used to evaluate the biological activity of quinoline-carboxamide compounds?

Common assays include:

  • Antiproliferative Activity : MTT assays against cancer cell lines (e.g., IC₅₀ determination for compounds like N-(4-(((2-chloroquinolin-3-yl)methylene)amino)phenyl)-2-cyano-3-(2-oxo-1,2-dihydroquinolin-3-yl)acrylamide) .
  • Apoptosis Induction : Flow cytometry to assess caspase activation and mitochondrial membrane potential disruption .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in the synthesis of this compound analogs?

Strategies include:

  • Catalyst Screening : Testing PPA vs. alternative catalysts (e.g., sulfuric acid) for lactamization efficiency .
  • Temperature Control : Maintaining 70–80°C during condensation to prevent side reactions (e.g., nitro group reduction) .
  • Solvent Optimization : Using polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

Q. What strategies resolve contradictions between calculated and observed spectroscopic data for quinoline-carboxamide derivatives?

  • 2D NMR Techniques : COSY and HSQC to assign overlapping proton and carbon signals, especially in complex scaffolds like pyrano-pyrazole derivatives .
  • X-ray Crystallography : SHELX-refined structures to validate bond lengths and angles when NMR data is ambiguous (e.g., twinned crystals in ) .
  • Computational Validation : DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. How do structural modifications at specific positions of the quinoline-carboxamide scaffold influence apoptotic activity?

  • Position 3 Substitutions : Introducing electron-withdrawing groups (e.g., Cl) enhances apoptosis via increased electrophilicity and interaction with cellular thiols .
  • Heterocyclic Appendages : Furan or pyrazole moieties (e.g., N-(4-tolyl)-tetrahydropyrano-pyrazole derivatives) improve membrane permeability and target engagement .
  • Steric Effects : Bulky groups at the quinoline 8-position (e.g., iodo in N-(3-iodoquinolin-8-yl)acetamide) may hinder off-target interactions, enhancing selectivity .

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